2-(3-Aminophenyl)-2-methylpropanoic acid

Description

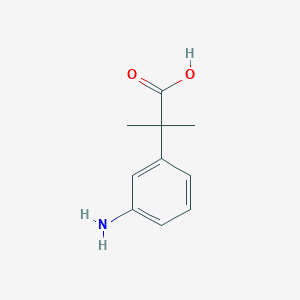

2-(3-Aminophenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative characterized by a 3-aminophenyl group attached to a methyl-substituted propanoic acid backbone. This compound is of interest due to its structural similarity to pharmacologically active molecules, such as hypolipidemic agents and synthetic intermediates.

Properties

IUPAC Name |

2-(3-aminophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMIHACOZPBRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-nitrobenzaldehyde with isobutyric acid in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically utilize palladium or platinum catalysts under high-pressure hydrogen gas to achieve efficient reduction of the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(3-Nitrophenyl)-2-methylpropanoic acid.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the electrophile used (e.g., 2-(3-Nitrophenyl)-2-methylpropanoic acid, 2-(3-Sulfonylphenyl)-2-methylpropanoic acid).

Scientific Research Applications

2-(3-Aminophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic Acid)

- Structural Differences: Bezafibrate features a 4-chlorobenzoyl group and an ethylphenoxy substituent, compared to the 3-aminophenyl group in the target compound .

- Pharmacological Activity : Bezafibrate is a hypolipidemic agent that reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day. Its potency exceeds clofibrate, attributed to the electron-withdrawing chloro group enhancing receptor binding .

- Synthetic Accessibility: Bezafibrate’s synthesis involves multi-step functionalization of the phenyl ring, whereas 2-(3-aminophenyl)-2-methylpropanoic acid may require simpler amination protocols.

3-(2-Aminoethylsulfanyl)-2-Methylpropanoic Acid

- Structural Differences: Replaces the 3-aminophenyl group with a sulfanyl-containing ethylamine side chain .

- Toxicity Profile : Classified as acutely toxic (oral Category 4) and a respiratory irritant (H335), likely due to the reactive sulfanyl moiety .

- Physicochemical Properties : Higher molecular weight (163.24 g/mol) and altered solubility compared to the target compound .

2-(3-Bromophenyl)-2-Methylpropanoic Acid

- Structural Differences: Substitutes the amino group with a bromine atom at the 3-position .

- Electronic Effects: Bromine’s electron-withdrawing nature may reduce nucleophilicity compared to the amino group, affecting reactivity in synthetic applications .

2-Amino-3-(4-Hydroxy-3,5-Diiodophenyl)Propanoic Acid

- Structural Differences : Features diiodo and hydroxyl groups on the phenyl ring, increasing molecular weight (469.99 g/mol) and steric hindrance .

Spectroscopic Characterization

- FT-IR and NMR: highlights distinct carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) peaks for structural elucidation. Benzene ring protons in 2-(3-bromophenyl)-2-methylpropanoic acid show downfield shifts in ¹H NMR due to bromine’s electronegativity .

- HRMS: Used to confirm molecular weights of analogs, such as 1u (C₁₃H₂₁NO₃, [M+H]⁺ calc. 240.1594) .

Bioactivity

- Hypolipidemic Effects: Bezafibrate’s 4-chlorobenzoyl group enhances LDL receptor affinity, while this compound’s amino group may target different pathways (e.g., amino acid transporters) .

- Metabolic Stability: Methyl substitution in propanoic acid derivatives (e.g., Elafibranor intermediates in ) improves resistance to β-oxidation, a trait shared by the target compound .

Toxicity

- This compound: Limited data, but amino groups generally pose lower acute toxicity than sulfanyl moieties (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid, H302/H315) .

- Diiodo Derivatives : Higher risks associated with iodine’s radioactivity and environmental persistence .

Data Tables

Table 2. Pharmacological Activity

| Compound | Primary Activity | Efficacy (Key Metric) |

|---|---|---|

| Bezafibrate | Hypolipidemic | 43% ↓ triglycerides |

| Elafibranor intermediates | PPAR agonist | Improved NASH outcomes |

| This compound | Under investigation | N/A |

Biological Activity

Overview

2-(3-Aminophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further linked to a methylpropanoic acid moiety. Its molecular formula is C10H13NO2, and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form a nitro group using agents like potassium permanganate.

- Reduction : The nitro group can be reverted back to an amino group through reducing agents such as sodium borohydride.

- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

The mechanism of action for this compound involves its interaction with biological macromolecules. The amino group can form hydrogen bonds, influencing the structure and function of these molecules. Additionally, it may act as an inhibitor or activator of certain enzymes, modulating various biochemical pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. For instance, it has been tested against bacterial strains and shown promising results in inhibiting growth.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

In Vitro Studies

Recent studies have explored the compound's effects on neurodegenerative mechanisms. For example, it was part of a series of compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology. The results indicated that derivatives containing similar structures showed promising inhibition rates against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.